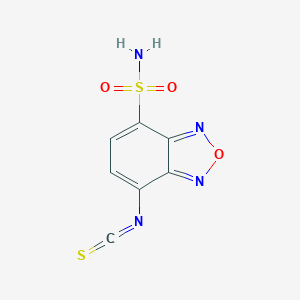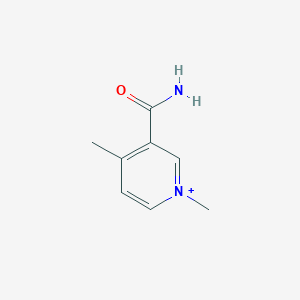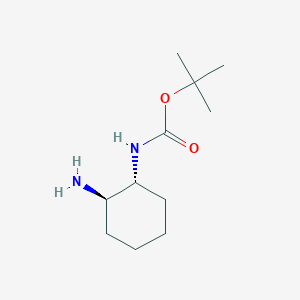
(1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine
Descripción general
Descripción
“(1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine” is an intermediate in organic synthesis . It is also known as 1R,2R-N-BOC-环己二胺 .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H22N2O2 . The molecular weight is 214.3 . The SMILES string representation isCC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1N . Chemical Reactions Analysis
“this compound” can be used as a starting material in the synthesis of a chiral nickel catalyst applicable for the Michael addition reaction of 1,3-dicarbonyl compounds to yield nitroalkenes .Physical and Chemical Properties Analysis
The compound is a solid . Its optical activity is [α]/D -26±2°, c = 1 in chloroform . .Aplicaciones Científicas De Investigación
Kinetic Resolution and Chiral Recognition
(1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine demonstrates significant potential in kinetic resolution and chiral recognition processes. Shinisha and Sunoj (2009) explored its role in the kinetic resolution of cyclohexane-1,2-diols through stereoselective acylation by chiral tetrapeptides. They found a thermodynamic preference for chiral recognition toward the (1R,2R)(e,e)-alpha isomer, with a lower barrier for stereoselective acyl transfer for the trans-(1R,2R) isomer (Shinisha & Sunoj, 2009).
Building Block for Helical β-Peptides
Berkessel, Glaubitz, and Lex (2002) highlighted the use of enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, derived from trans-cyclohexane-1,2-dicarboxylic acid, as an important building block for helical β-peptides. The N-BOC derivative of this compound could be prepared efficiently, demonstrating its value in peptide synthesis (Berkessel, Glaubitz, & Lex, 2002).
Self-Assembly into Tubular Constructs
Hanessian, Vinci, Fettis, Maris, and Viet (2008) used trans (1R,2R)-diaminocyclohexane as a semirigid vicinal diamine to anchor N-protected tripeptides, resulting in the formation of highly H-bonded helical open-ended tubular superstructures. This discovery suggests its potential in the design of complex molecular architectures (Hanessian, Vinci, Fettis, Maris, & Viet, 2008).
Optically Active Platinum and Palladium Complexes
Al-Allaf, Rashan, Steinborn, Merzweiler, and Wagner (2003) synthesized new PtII and PdII complexes bearing enantiomerically pure (1R,2R)-(−)-1,2-cyclohexanediamine ligand. These complexes were screened for their in vitro antitumor activity, emphasizing the compound’s relevance in medicinal chemistry (Al-Allaf et al., 2003).
Suzuki Cross-Couplings of Secondary Alkyl Halides
Saito and Fu (2007) demonstrated that a commercially available 1,2-diamine, including this compound, could be an effective ligand for metal-catalyzed cross-couplings of unactivated alkyl electrophiles at room temperature. This finding has significant implications for the development of new catalytic strategies in organic synthesis (Saito & Fu, 2007).
Safety and Hazards
Mecanismo De Acción
Target of Action
N-Boc-trans-1,2-diaminocyclohexane, also known as (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine or tert-Butyl (trans-2-aminocyclohexyl)carbamate, is primarily used as a ligand in coordination chemistry and organocatalysis . It serves as an achiral ligand in asymmetric catalysis .
Mode of Action
This compound interacts with its targets, primarily metal ions, by forming coordination complexes . The chiral nature of N-Boc-trans-1,2-diaminocyclohexane allows it to induce asymmetry in these complexes, which can be crucial for certain catalytic reactions .
Biochemical Pathways
N-Boc-trans-1,2-diaminocyclohexane is involved in the formation of chiral tertiary alcohols through the asymmetric addition of Grignard reagents to ketones . This process involves the creation of a new class of biaryl chiral ligands derived from 1,2-diaminocyclohexane (1,2-DACH), enabling the preparation of highly enantioenriched tertiary alcohols .
Result of Action
The primary result of N-Boc-trans-1,2-diaminocyclohexane’s action is the formation of chiral tertiary alcohols with high enantiomeric excess . These alcohols are important synthetic intermediates in the preparation of complex chiral scaffolds, bioactive targets, and active pharmaceutical ingredients .
Action Environment
The action of N-Boc-trans-1,2-diaminocyclohexane can be influenced by various environmental factors such as temperature, pH, and the presence of other substances in the reaction mixture. For example, the efficiency of the asymmetric addition of Grignard reagents to ketones can be affected by the nature and concentration of the Grignard reagent, the type of solvent used, and the reaction temperature .
Análisis Bioquímico
Biochemical Properties
N-Boc-trans-1,2-diaminocyclohexane is widely used as a ligand in coordination chemistry and organocatalysis . It also serves as an achiral ligand in asymmetric catalysis . This compound was condensed with aliphatic dialdehydes to form [3+3] or [2+2] macrocyclization products .
Cellular Effects
Its fluorescence properties have been used to probe the anionic micelles as well as in serum albumins and chicken egg white lysozyme by steady state and picosecond time-resolved fluorescence spectroscopy .
Molecular Mechanism
It is known that this compound can form complexes with various metal ions, which can then interact with other biomolecules .
Metabolic Pathways
It is known that this compound can form complexes with various metal ions, which can then interact with other biomolecules .
Propiedades
IUPAC Name |
tert-butyl N-[(1R,2R)-2-aminocyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVIZYGPJIWKOS-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00929883 | |
| Record name | tert-Butyl hydrogen (2-aminocyclohexyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00929883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137731-41-0, 146504-07-6 | |
| Record name | tert-Butyl hydrogen (2-aminocyclohexyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00929883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-tert-butyl N-[(1R,2R)-2-aminocyclohexyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-[5-[[3-[4-(4-Carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-3-methoxy-2,5,6-trimethylphenoxy]carbonyl-2,5-dihydroxy-4-methylphenyl]methyl]-2-(carboxymethyl)-4,6-dihydroxy-3-methylphenyl]-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid](/img/structure/B137009.png)

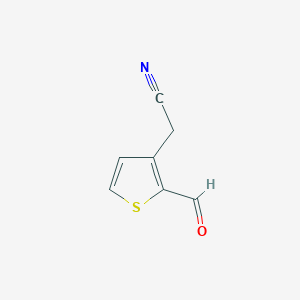
![chlorotitanium(1+);cyclopenta-1,3-diene;[(4S,5S)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/structure/B137016.png)
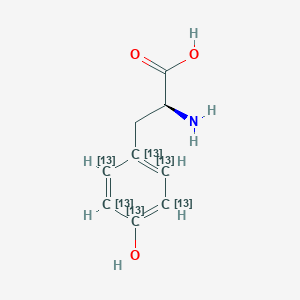


![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B137027.png)

